Coronatine

説明

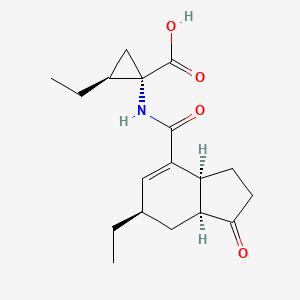

Structure

3D Structure

特性

IUPAC Name |

(1S,2S)-1-[[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGBNISRFNDECK-CZSBRECXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)N[C@]3(C[C@@H]3CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977826 | |

| Record name | Coronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62251-96-1 | |

| Record name | Coronatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coronatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coronatine, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCR4XUE8VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Architecture and Chemical Biology of Coronatine: A Technical Guide for Researchers

Abstract

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. Structurally, it is a sophisticated molecular mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), enabling it to hijack the host's jasmonate signaling pathway to promote pathogenesis. This technical guide provides an in-depth overview of the molecular structure, chemical properties, biosynthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in plant-pathogen interactions, signaling pathways, and the development of novel agrochemicals or therapeutic agents. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for studying this compound, and includes visualizations of relevant biological pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

This compound is a bipartite molecule formed by the amide linkage of two distinct moieties: coronafacic acid (CFA) and coronamic acid (CMA).[1] CFA is a polyketide, while CMA is a cyclized derivative of isoleucine.[1] The intricate stereochemistry of this compound is crucial for its biological activity.

Chemical Structure

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound will be displayed here. For the purpose of this text-based generation, a placeholder is used.)

Coronafacic Acid (CFA): A polyketide component that is structurally analogous to the cyclopentanone ring of jasmonic acid.

Coronamic Acid (CMA): An ethylcyclopropyl amino acid derived from L-alloisoleucine.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₅NO₄ | [2] |

| Molecular Weight | 319.40 g/mol | [2] |

| Appearance | White to Off-white Solid | [] |

| Melting Point | 151-153 °C | [] |

| Solubility | - Water: 0.2 mg/mL- DMSO: 20 mg/mL- Methanol: 20 mg/mL | [2][4] |

| Purity (commercial) | >95% (HPLC) | [2] |

| Storage | Store at -20 °C | [2][] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving two separate pathways for the synthesis of CFA and CMA, which are then ligated together. The genes for this compound biosynthesis are typically located on a plasmid in P. syringae pv. glycinea PG4180 and in two distinct chromosomal clusters in P. syringae pv. tomato DC3000.[1] The biosynthesis is also regulated by temperature, with maximal production occurring at around 18°C.[1]

References

Coronatine as a Jasmonic Acid Mimic in Plants: A Technical Guide

Executive Summary

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1][2] It functions as a potent molecular mimic of the active plant hormone jasmonoyl-L-isoleucine (JA-Ile), the primary ligand for the jasmonate signaling pathway.[3] By hijacking this pathway, this compound acts as a key virulence factor, suppressing plant defense mechanisms and promoting bacterial proliferation.[1][4] This guide provides a detailed technical overview of this compound's mechanism of action, the signaling cascade it initiates, quantitative comparisons of its activity, and key experimental protocols used to study its effects. This compound's high affinity for the jasmonate co-receptor makes it an invaluable tool for dissecting jasmonate signaling and a subject of interest for the development of novel plant growth regulators and herbicides.

Introduction to this compound and Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived hormones that are central to plant development and defense against biotic and abiotic stresses.[1] The core of the JA signaling pathway involves the F-box protein this compound INSENSITIVE 1 (COI1), which is a component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[3][5] In the absence of a signal, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, preventing the expression of JA-responsive genes.[5][6]

The bioactive form of the hormone, JA-Ile, acts as a "molecular glue," promoting the physical interaction between COI1 and JAZ proteins.[3][7] This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing the transcription factors and activating the JA signaling cascade.[1][8] Pseudomonas syringae produces this compound to exploit this system. Structurally similar to JA-Ile, this compound effectively co-opts the plant's own signaling machinery to suppress defenses, notably the salicylic acid (SA) pathway, which is crucial for resistance against biotrophic pathogens.[9][10][11]

Mechanism of Action: A Potent Mimicry of JA-Ile

This compound's efficacy stems from its remarkable structural and functional mimicry of (+)-7-iso-JA-Ile, the most active stereoisomer of the natural hormone.[1] It is composed of two distinct moieties: coronafacic acid (CFA), which is structurally analogous to the jasmonic acid cyclopentanone ring, and coronamic acid (CMA), an ethylcyclopropyl amino acid derived from isoleucine.[8][12]

The COI1-JAZ Co-Receptor Complex

The perception of both JA-Ile and this compound occurs at a co-receptor complex formed by COI1 and a JAZ repressor protein.[5][13] Structural and pharmacological studies have demonstrated that COI1 contains a binding pocket that recognizes the hormone.[3][5] However, high-affinity binding and stable complex formation require the presence of the JAZ protein's C-terminal Jas motif, which effectively "traps" the ligand within the pocket.[5][8] Furthermore, the cofactor inositol pentakisphosphate (InsP5) is a critical third component, interacting with both COI1 and JAZ to stabilize the entire co-receptor assembly.[5][13]

This compound as a "Hyper-Agonist"

While this compound mimics JA-Ile, it is not merely a substitute; it is a significantly more potent activator of the receptor complex. In vitro assays have shown that this compound is approximately 1,000-fold more active than JA-Ile in promoting the interaction between COI1 and JAZ proteins.[7] This enhanced activity may be due to a combination of higher binding affinity and greater stability, as this compound may be more resistant to the catabolic processes that inactivate JA-Ile in the cell.[1] This "hyper-agonist" activity ensures a robust and sustained activation of the jasmonate pathway, overwhelming the plant's defense signaling.

The this compound Signaling Pathway

Activation of the COI1-JAZ co-receptor by this compound initiates a well-defined signaling cascade that ultimately reprograms the plant's transcriptome to favor pathogen virulence.

Core Signaling Cascade

The binding of this compound to the COI1-JAZ-InsP5 complex triggers the SCFCOI1-mediated polyubiquitination of the JAZ repressor. This marks the JAZ protein for degradation by the 26S proteasome. The removal of JAZ proteins liberates transcription factors, primarily MYC2, allowing them to bind to the promoters of early JA-responsive genes and initiate a transcriptional cascade.[6][8]

References

- 1. The phytotoxin this compound is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Arabidopsis this compound INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating this compound- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound inhibits stomatal closure and delays hypersensitive response cell death induced by nonhost bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Jasmonate perception by inositol-phosphate-potentiated COI1–JAZ co-receptor [ideas.repec.org]

The Insidious Mimic: A Technical Guide to Coronatine's Manipulation of Plant Hormone Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent virulence factor that masterfully hijacks plant cellular machinery. Its success as a pathogenic agent lies in its remarkable ability to mimic the plant hormone jasmonoyl-L-isoleucine (JA-Ile), allowing it to manipulate the host's hormone signaling networks to suppress defense and promote infection. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's effects, with a focus on its primary interaction with the jasmonate signaling pathway and its subsequent crosstalk with salicylic acid, ethylene, and auxin signaling. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers in plant science and drug development.

The Core Mechanism: Hijacking the Jasmonate Receptor Complex

This compound's primary mode of action is its function as a structural and functional mimic of the bioactive jasmonate, JA-Ile.[1][2] This molecular mimicry allows it to directly engage with the core components of the jasmonate (JA) signaling pathway. The central event is the COR-dependent formation of a co-receptor complex consisting of the F-box protein This compound INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[3][4]

In the absence of a signal, JAZ proteins are bound to transcription factors, such as MYC2 , preventing the expression of JA-responsive genes.[5] this compound acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[3][6] This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][7] The degradation of the JAZ repressor liberates MYC2, allowing it to activate the transcription of downstream genes involved in JA-mediated responses, which, in the context of a P. syringae infection, ultimately suppresses plant defense.[5][8]

Quantitative Data Presentation

This compound's high potency is reflected in its binding affinity and biological activity at low concentrations. The following tables summarize key quantitative data from published literature.

Table 1: Ligand Binding Affinity and Potency

| Parameter | Ligand | Co-Receptor Complex | Value | Reference |

| Dissociation Constant (Kd) | ³H-Coronatine | COI1-JAZ1 | 48 ± 13 nM | [3][7] |

| ³H-Coronatine | COI1-JAZ6 | 68 ± 15 nM | [3][7] | |

| Inhibition Constant (Ki) | JA-Ile (active isomer) | COI1-JAZ6 | 1.8 µM | [3][7] |

| JA-Ile (less active isomer) | COI1-JAZ6 | 18 µM | [3][7] | |

| Relative Potency | This compound vs. JA-Ile | COI1-JAZ Interaction | ~1,000x more active | [9] |

| Effective Concentration | This compound | COI1-JAZ Interaction | As low as 50 pM | [9] |

Table 2: Physiological and Gene Expression Effects

| Effect Measured | Treatment | Concentration | Result | Reference |

| Stomatal Closure Inhibition | This compound | 1.56 µM | Inhibits closure induced by 20 µM ABA or 5 µM flg22 | [10] |

| Gene Expression (Maize) | This compound | 0.05 µM | 170 genes upregulated, 734 genes downregulated | [11] |

| Ethylene Production (N. tabacum) | This compound | 15 pmol/cm² | 44 pmol ethylene/cm² produced over 4 hours | [12] |

Crosstalk with Other Hormone Pathways

This compound's influence extends beyond the JA pathway, creating a cascade of effects that broadly suppress plant immunity. This is primarily achieved through antagonistic crosstalk with the salicylic acid pathway and synergistic or modulatory interactions with ethylene and auxin pathways.

Antagonism of Salicylic Acid (SA) Signaling

The SA pathway is critical for defense against biotrophic pathogens like P. syringae. This compound-induced activation of the JA pathway actively suppresses SA accumulation and signaling, a classic example of antagonistic crosstalk.[1][13] The mechanism is well-defined:

-

MYC2 Activation: Liberated MYC2 directly binds to the promoters of three NAC transcription factor genes: ANAC019, ANAC055, and ANAC072, activating their expression.[5][8]

-

Regulation of SA Genes: These NAC transcription factors then modulate genes involved in SA homeostasis. They repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key enzyme in SA biosynthesis, while activating BENZOIC ACID/SA CARBOXYL METHYLTRANSFERASE 1 (BSMT1), which converts SA to the volatile and often inactive methyl salicylate (MeSA).[14][15][16]

-

Net SA Reduction: This dual action leads to a significant reduction in the accumulation of active SA, thereby compromising SA-dependent defenses, such as the expression of Pathogenesis-Related (PR) genes, and facilitating bacterial proliferation.[5][9][17]

Interaction with Ethylene (ET) and Auxin (IAA) Signaling

This compound also influences other key phytohormone pathways, although the mechanisms are less completely understood than the SA antagonism.

-

Ethylene: The coronamic acid (CMA) moiety of this compound is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.[18][19] Studies have shown that treatment with this compound stimulates the de novo synthesis of ethylene from methionine, leading to an accumulation of ACC and increased ethylene release.[12][20] This can contribute to symptom development, such as chlorosis.

-

Auxin: Gene expression profiling has revealed that this compound impacts auxin-related genes.[18] The functional link may exist at the level of the SCF E3 ligases, as the receptors for JA (COI1), auxin (TIR1/AFB), and gibberellins are all F-box proteins that form SCF complexes.[19] This shared architecture provides a potential node for crosstalk and co-regulation between these signaling pathways.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible by a suite of molecular and physiological assays. Detailed methodologies for several key experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This assay is used to demonstrate the ligand-dependent physical interaction between COI1 and JAZ proteins in vivo (in yeast).

Methodology:

-

Vector Construction: Clone the full-length coding sequence of COI1 into a bait vector (e.g., pGILDA or pGBKT7) to create a fusion with a DNA-binding domain (e.g., LexA or GAL4-BD). Clone the coding sequence of a JAZ gene into a prey vector (e.g., pB42AD or pGADT7) to create a fusion with a transcription activation domain (e.g., B42 or GAL4-AD).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., EGY48) with the bait and prey plasmids. Select for successful transformants on synthetic defined (SD) medium lacking the appropriate amino acids (e.g., -Trp, -Leu).

-

Interaction Assay: Streak the transformed yeast colonies onto a selective induction medium (containing galactose to induce prey expression) that also lacks reporter-selective amino acids (e.g., -His, -Ade) and contains a chromogenic substrate (e.g., X-gal).

-

Ligand Treatment: Prepare parallel sets of plates. To one set, add this compound (typically 1-60 µM) dissolved in a solvent (e.g., ethanol). To the control plate, add only the solvent.

-

Data Analysis: Incubate plates for 2-4 days. A positive interaction, mediated by this compound, is indicated by yeast growth on the selective medium and/or the development of a blue color from the hydrolysis of X-gal. No growth or white colonies on the this compound-containing plates indicates no interaction.[2][8]

In Vitro Pull-Down Assay

This biochemical assay confirms a direct physical interaction between purified or partially purified proteins.

Methodology:

-

Protein Expression: Express and purify a tagged "bait" protein, for example, JAZ1 fused to a Maltose Binding Protein (MBP) or His-tag in E. coli. Express a differently tagged "prey" protein, for example, COI1 fused to a Myc-tag, in a suitable system like in vitro transcription/translation or transiently in Nicotiana benthamiana leaves, followed by total protein extraction.

-

Bait Immobilization: Incubate the purified bait protein (e.g., MBP-JAZ1) with an appropriate affinity resin (e.g., amylose resin) to immobilize it.

-

Interaction/Binding: Add the prey protein extract (e.g., COI1-Myc) to the immobilized bait. Aliquot the mixture into separate tubes.

-

Ligand Treatment: Add this compound (e.g., 50 pM to 1 µM) or JA-Ile to the treatment tubes and a solvent control to the mock tube. Incubate at 4°C for 1-2 hours with gentle rotation to allow for interaction.

-

Washing: Pellet the resin by centrifugation and wash several times with a wash buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the resin by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform an immunoblot (Western blot) using an antibody against the prey protein's tag (e.g., anti-Myc antibody). A band corresponding to the prey protein in the this compound-treated lane, but not (or weakly) in the control lane, indicates a ligand-dependent interaction.[9][13]

In Planta Bacterial Growth Assay

This assay quantifies the virulence effect of this compound by measuring the growth of P. syringae within plant tissue.

Methodology:

-

Inoculum Preparation: Grow P. syringae strains (e.g., wild-type Pst DC3000 and a COR-deficient mutant) on King's B agar. Resuspend bacterial colonies in 10 mM MgCl₂ to a specific optical density (e.g., OD₆₀₀ = 0.001 for an inoculum of 5 x 10⁵ CFU/mL).

-

Plant Inoculation: Infiltrate the bacterial suspension into the leaves of 4-5 week old Arabidopsis plants using a needleless syringe. Infiltrate at least 3-5 plants per strain per time point.

-

Incubation: Keep the inoculated plants in a growth chamber under high humidity for the duration of the experiment (typically 3 days).

-

Quantification: At Day 0 (immediately after inoculation) and Day 3, collect leaf discs from the infiltrated areas using a cork borer.

-

Sample Processing: Homogenize the leaf discs in 10 mM MgCl₂.

-

Plating and Counting: Create a serial dilution of the homogenate and plate the dilutions onto selective King's B agar containing an appropriate antibiotic (e.g., rifampicin). Incubate the plates for 2 days at 28°C.

-

Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the bacterial density in the leaf tissue (e.g., CFU/cm²). Compare the growth of the wild-type and COR-deficient strains to determine the contribution of this compound to bacterial virulence.[5][21]

Stomatal Aperture Measurement

This assay measures the effect of this compound on stomatal closure, a key component of innate immunity.

Methodology:

-

Epidermal Peel Preparation: Prepare epidermal peels from the abaxial side of leaves from 4-week-old Arabidopsis plants.

-

Stomatal Opening: Float the peels in a buffer (e.g., 10 mM MES, 10 mM KCl, pH 6.15) under light for 2.5-3 hours to induce stomatal opening.

-

Treatment Application: Transfer the peels to new buffer containing the desired treatments. For example: a mock control, an elicitor of stomatal closure (e.g., 20 µM ABA or 5 µM flg22), and the elicitor plus this compound (e.g., 1.56 µM). This compound is typically added 10 minutes prior to the closure-inducing agent.

-

Incubation: Incubate the peels for a further 1.5-2 hours under the same light conditions.

-

Imaging and Measurement: Mount the peels on a microscope slide and capture images using a light microscope with a camera.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the width of the stomatal pore. For each treatment, measure at least 50-60 individual stomata. Calculate the average aperture and standard error. Statistical analysis (e.g., ANOVA) is used to determine if this compound significantly inhibits stomatal closure.[10][22]

References

- 1. researchgate.net [researchgate.net]

- 2. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating this compound- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Arabidopsis this compound INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.5. Pseudomonas Syringae Infection Assay [bio-protocol.org]

- 6. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Stomatal Closure through Guard Cell-Specific Inhibition of NADPH Oxidase-Dependent ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-Based Gene Expression Changes Impart Partial Resistance to Fall Armyworm (Spodoptera frugiperda) in Seedling Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pull-down analysis of interactions among jasmonic acid core signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 15. This compound promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pseudomonas syringae Infection Assays in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The this compound Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Facilitates Pseudomonas syringae Infection of Arabidopsis Leaves at Night - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Faces of a Phytotoxin: An In-depth Technical Guide to Coronafacic Acid (CFA) and Coronamic Acid (CMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronafacic acid (CFA) and coronamic acid (CMA) are two structurally distinct organic molecules that, when linked by an amide bond, form the potent phytotoxin coronatine (COR).[1] Produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae, this compound is a key virulence factor that manipulates the host's hormonal signaling to facilitate infection.[1][2] This technical guide provides a comprehensive overview of the individual and synergistic functions of CFA and CMA, their biosynthesis, their mechanism of action at the molecular level, and the experimental protocols used to elucidate their biological roles.

Coronafacic acid, a polyketide, is a structural and functional mimic of the plant hormone jasmonic acid (JA).[3][4] Specifically, it mimics the biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] Coronamic acid, an ethylcyclopropyl amino acid derived from isoleucine, shows structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene, although its primary role appears to be in potentiating the activity of CFA.[1][5] The intact this compound molecule is significantly more biologically active than its individual constituents, highlighting a remarkable synergy between CFA and CMA.[1][3][6]

Core Functions and Mechanism of Action

The primary function of CFA, particularly when part of the COR molecule, is to hijack the host plant's jasmonate signaling pathway. This is achieved through its interaction with the F-box protein this compound INSENSITIVE1 (COI1), a key component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[2][7]

In the absence of jasmonate signaling, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, which are responsible for activating the expression of jasmonate-responsive genes.[8] this compound acts as a potent molecular glue, stabilizing the interaction between COI1 and JAZ proteins.[8] This binding event targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of JAZ proteins liberates MYC2 and other transcription factors, leading to the expression of a suite of genes involved in plant defense and development.[8] By mimicking JA-Ile, this compound effectively turns on this pathway, but to the detriment of the plant, as it often leads to the suppression of defenses effective against biotrophic pathogens like P. syringae.[1]

While CFA is the primary driver of this interaction, CMA is crucial for the high-affinity binding and potent biological activity of this compound.[1] Studies have shown that the intact COR molecule is 100 to 10,000 times more active than jasmonic acid in various biological assays.[3] In contrast, CFA alone exhibits significantly weaker activity, and CMA alone shows very limited biological activity in most plant tissues.[1][3]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activities of this compound and its components.

| Compound | Target | Assay Type | Value | Unit | Reference |

| This compound | COI1-JAZ1 Complex | Saturation Binding | 48 ± 13 | nM (Kd) | [9] |

| This compound | COI1-JAZ6 Complex | Saturation Binding | 68 ± 15 | nM (Kd) | [9] |

| (+)-7-iso-JA-Ile | COI1-JAZ6 Complex | Competition Binding | 1.8 | µM (Ki) | [9] |

Table 1: Binding Affinities to the COI1-JAZ Co-receptor Complex. Kd represents the dissociation constant, and Ki represents the inhibition constant.

| Compound | Biological Effect | Plant System | Concentration | Effect | Reference |

| This compound | Stomatal Opening | Arabidopsis thaliana | 1.5 | µM | Significant increase in stomatal aperture |

| This compound | Callose Deposition Inhibition | Arabidopsis thaliana | 0.3 | µM | Partial suppression |

| This compound | Callose Deposition Inhibition | Arabidopsis thaliana | 3 | µM | Full suppression |

| Coronafacic Acid | Tuber-inducing activity | Potato | >10-6 | M | Weaker than JA |

| Coronafacic Acid | Cell division-inhibiting activity | Soybean callus | >10-7 | M | Weaker than JA |

Table 2: Dose-dependent Physiological Effects. This table highlights the concentrations at which this compound and coronafacic acid elicit specific responses in plants.

Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling and biosynthetic pathways involving CFA and CMA.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the function of CFA and CMA.

In Vitro Protein-Protein Interaction: Pull-Down Assay

This assay is used to confirm the physical interaction between COI1 and JAZ proteins in the presence of this compound or its analogs.

-

Principle: A "bait" protein (e.g., His-tagged JAZ) is immobilized on affinity beads. A "prey" protein (e.g., COI1 from a cell lysate) is incubated with the bait-bound beads in the presence or absence of the ligand (COR, CFA, or CMA). If the ligand promotes interaction, the prey protein will be "pulled down" with the bait. The presence of the prey protein is then detected by Western blotting.

-

Methodology:

-

Bait Protein Immobilization: Purified His-tagged JAZ protein is incubated with Ni-NTA agarose beads to allow binding.

-

Preparation of Prey Protein: Plant tissues (e.g., tomato or Arabidopsis leaves) are ground in liquid nitrogen and lysed in a suitable buffer to extract total proteins, including COI1.

-

Binding Reaction: The immobilized JAZ-beads are incubated with the plant protein extract and the test compound (e.g., this compound at various concentrations) for several hours at 4°C.

-

Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads using a high concentration of imidazole or by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and the presence of COI1 is detected using a specific anti-COI1 antibody.

-

In Vivo Protein-Protein Interaction: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to test for protein-protein interactions within a living cell.

-

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The bait protein (e.g., COI1) is fused to the BD, and the prey protein (e.g., JAZ) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media or turn blue in the presence of X-gal. The interaction can be made ligand-dependent by adding the ligand to the growth medium.

-

Methodology:

-

Plasmid Construction: The coding sequences for COI1 and a JAZ protein are cloned into separate Y2H vectors to create BD-COI1 and AD-JAZ fusion constructs.

-

Yeast Transformation: The BD-COI1 and AD-JAZ plasmids are co-transformed into a suitable yeast reporter strain.

-

Interaction Assay: Transformed yeast cells are plated on non-selective medium (to confirm transformation) and on selective medium lacking specific nutrients (e.g., histidine, adenine) and containing the test compound (e.g., this compound).

-

Analysis: Growth on the selective medium indicates a protein-protein interaction. The strength of the interaction can be quantified using a β-galactosidase assay.

-

Pathogen Virulence Assay

This assay quantifies the contribution of this compound to the virulence of P. syringae.

-

Principle: The growth of wild-type P. syringae is compared to that of a this compound-defective mutant in host plant tissue. A restoration of virulence in the mutant strain upon exogenous application of this compound or its components confirms their role in pathogenicity.

-

Methodology:

-

Bacterial Strains: Wild-type P. syringae pv. tomato DC3000 and a this compound-deficient mutant (e.g., cfa or cma mutant) are used.

-

Plant Inoculation: Leaves of a susceptible host plant (e.g., Arabidopsis thaliana or tomato) are infiltrated with a bacterial suspension of a known concentration (e.g., 105 CFU/mL). For complementation assays, the mutant bacterial suspension is co-infiltrated with a solution of purified COR, CFA, or CMA.

-

Bacterial Growth Quantification: At various time points post-inoculation (e.g., 0, 2, and 4 days), leaf discs are harvested from the inoculated areas, homogenized in a buffer, and serial dilutions are plated on selective agar medium.

-

Data Analysis: The number of colony-forming units (CFUs) is counted to determine the bacterial population size in the leaf tissue. A significant increase in the growth of the wild-type strain compared to the mutant indicates the role of this compound in virulence.

-

Stomatal Aperture Measurement

This assay is used to determine the effect of CFA, CMA, or COR on stomatal opening or closure.

-

Principle: The width of the stomatal pore is measured microscopically after treatment with the test compounds. This compound is known to promote stomatal opening, which facilitates bacterial entry into the leaf.

-

Methodology:

-

Epidermal Peel Preparation: The abaxial (lower) epidermis is peeled from a plant leaf (e.g., Arabidopsis) and floated on a buffer.

-

Treatment: The epidermal peels are incubated in the buffer containing various concentrations of the test compound (e.g., COR from 0.1 to 10 µM) or a control solution for a defined period (e.g., 2-3 hours) under specific light or dark conditions.

-

Microscopy and Imaging: The peels are mounted on a microscope slide, and images of multiple stomata are captured using a light microscope equipped with a camera.

-

Measurement and Analysis: The width of the stomatal aperture is measured using image analysis software (e.g., ImageJ). The average aperture width for each treatment is calculated and compared to the control.

-

Experimental Workflow and Logic Diagram

The following diagram illustrates a logical workflow for investigating the function of CFA and CMA.

Conclusion

Coronafacic acid and coronamic acid, as the building blocks of the phytotoxin this compound, represent a fascinating example of molecular mimicry and synergistic activity in host-pathogen interactions. While CFA provides the core jasmonate-mimicking function by targeting the COI1-JAZ co-receptor complex, CMA is indispensable for the high potency of the intact this compound molecule. Understanding the intricate details of their biosynthesis, mechanism of action, and the host responses they elicit is crucial for developing novel strategies to combat plant diseases. The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate these and other microbial virulence factors, ultimately contributing to the development of more resilient crops and targeted anti-pathogenic agents.

References

- 1. The phytotoxin this compound is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Similarities of the biological activities of this compound and coronafacic acid to those of jasmonic acid [agris.fao.org]

- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The this compound Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Coronatine's role in suppressing plant defense mechanisms

An In-depth Technical Guide on Coronatine's Role in Suppressing Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (COR) is a polyketide phytotoxin produced by several pathovars of Pseudomonas syringae. It acts as a potent virulence factor by mimicking the plant hormone jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate. This molecular mimicry allows COR to hijack the host's jasmonate signaling pathway, leading to the suppression of critical plant defense mechanisms. This guide provides a detailed technical overview of the molecular interactions, signaling cascades, and experimental evidence that elucidate this compound's function. Key suppression strategies include the antagonism of salicylic acid (SA)-mediated defenses and the inhibition of stomatal closure, both of which are critical for successful pathogen invasion and proliferation.

Core Mechanism: Hijacking the Jasmonate Signaling Pathway

This compound's primary mode of action is its function as a structural and functional mimic of JA-Ile.[1][2] This allows it to directly interface with the core components of the jasmonate signaling pathway.

The COI1-JAZ Co-Receptor Complex

The perception of JA-Ile, and consequently this compound, is mediated by a co-receptor complex consisting of the F-box protein this compound INSENSITIVE1 (COI1) and a member of the JASMONATE-ZIM DOMAIN (JAZ) family of transcriptional repressors.[3][4] COI1 is a component of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex.[3][5] In the absence of a signal, JAZ proteins bind to and repress transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.[6]

This compound as a Potent Agonist

Upon infection, P. syringae secretes this compound, which binds to the COI1-JAZ complex.[7] Remarkably, this compound is approximately 1,000 times more active than JA-Ile in promoting and stabilizing the interaction between COI1 and JAZ proteins in vitro.[1][8] This high-affinity binding event targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[3][5] The degradation of the JAZ repressor frees the MYC2 transcription factor to activate the expression of downstream genes.[6] The C-terminal Jas motif of JAZ proteins is essential for this COR-dependent interaction with COI1.[5][9]

Suppression of Salicylic Acid (SA)-Mediated Defenses

One of the most significant consequences of this compound-induced JA pathway activation is the suppression of the salicylic acid (SA) signaling pathway.[1] SA is a critical hormone for mounting defenses against biotrophic and hemibiotrophic pathogens like P. syringae. The antagonism between the JA and SA pathways is a well-established phenomenon that this compound exploits for pathogen virulence.[10]

The MYC2-NAC Signaling Cascade

The derepression of the MYC2 transcription factor by COR-mediated JAZ degradation initiates a downstream signaling cascade that actively suppresses SA accumulation.[6][11] MYC2 directly activates the expression of three homologous NAC transcription factor genes: ANAC019, ANAC055, and ANAC072.[6][11]

Transcriptional Reprogramming of SA Homeostasis

These NAC transcription factors are the direct effectors of SA suppression. They achieve this by:

-

Repressing SA Biosynthesis: The NAC factors repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key gene involved in the biosynthesis of SA.[6][11][12]

-

Activating SA Metabolism: Concurrently, they activate the expression of BSMT1, a gene encoding a methyltransferase that converts SA into the inactive methyl salicylate (MeSA).[6][11]

This dual-pronged approach effectively dismantles the plant's SA-based defense response, rendering it more susceptible to infection.[11] The suppression of SA accumulation by COR is a key requirement for pathogen fitness and growth in the host plant.[12][13]

Inhibition of Stomatal Defense

Stomata are microscopic pores on the leaf surface that serve as a primary entry point for many foliar pathogens.[14] As a first line of defense, plants can actively close their stomata upon recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[15][16] this compound is a key virulence factor that counteracts this defense by forcing stomata to reopen or preventing their closure.[14][17]

Targeting NADPH Oxidase-Dependent ROS Production

MAMP- and abscisic acid (ABA)-induced stomatal closure is dependent on the production of reactive oxygen species (ROS) in guard cells, primarily mediated by NADPH oxidases like AtRBOHD and AtRBOHF.[15][16][18] this compound specifically inhibits this NADPH oxidase-dependent ROS production.[15][17] By preventing the burst of ROS, COR effectively short-circuits the signaling pathway that leads to stomatal closure, thereby keeping the gates open for bacterial invasion.[15][16]

Importantly, this compound does not inhibit stomatal closure induced by exogenous H₂O₂ or by salicylic acid, which relies on ROS production through peroxidases rather than NADPH oxidases.[15][16][18] This highlights the specificity of this compound's action on the NADPH oxidase-mediated pathway in guard cells.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experimental studies.

Table 1: Effective Concentrations of Compounds in Stomatal and ROS Assays

| Compound | Concentration | Effect | Plant System | Reference |

|---|---|---|---|---|

| This compound (COR) | 1.56 µM | Inhibited ABA- and flg22-induced stomatal closure and ROS production | Arabidopsis thaliana | [15][16] |

| Abscisic Acid (ABA) | 20 µM | Induced stomatal closure and ROS production | Arabidopsis thaliana | [15][16] |

| flg22 | 5 µM | Induced stomatal closure and ROS production | Arabidopsis thaliana | [15][16] |

| Salicylic Acid (SA) | 10 µM | Induced stomatal closure and ROS production (unaffected by COR) | Arabidopsis thaliana | [15][16] |

| Hydrogen Peroxide (H₂O₂) | 100 µM | Induced stomatal closure (unaffected by COR) | Arabidopsis thaliana | [15][18] |

| this compound (COR) | 100 ng/ml | Disrupted P. syringae pv. tabaci-induced stomatal closure | Tomato |[14] |

Table 2: this compound's Effect on P. syringae Growth and Host Gene Expression

| Condition | Parameter | Fold Change / Value | Plant System | Reference |

|---|---|---|---|---|

| Pst DC3000 (Cor+) vs. Pst DC3661 (Cor-) | Bacterial Growth | ~4-6 log increase (Cor+) vs. ~1-1.5 log increase (Cor-) after dip inoculation | Arabidopsis thaliana | [13] |

| Pst DB29 (COR-) vs. Mock | SlICS Transcript Level | Elevated | Tomato | [12] |

| Pst DC3000 (COR+) vs. Pst DB29 (COR-) | PR-1b, PR-2b Expression | Significantly lower | Tomato |

| COR treatment | ANAC019, ANAC055, ANAC072 | Induced | Arabidopsis thaliana |[11] |

Table 3: Binding Affinities and Comparative Activity

| Interaction | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| COR vs. JA-Ile | COI1-JAZ Interaction | COR is ~1000x more active than JA-Ile | In vitro pull-down assay | [8] |

| ³H-coronatine to COI1-ASK1-JAZ1 | Binding Affinity (Kd) | 48 ± 13 nM | Radioligand binding assay | [19] |

| ³H-coronatine to COI1-ASK1-JAZ6 | Binding Affinity (Kd) | 68 ± 15 nM | Radioligand binding assay |[19] |

Experimental Protocols

Stomatal Aperture Measurement Assay

This protocol is adapted from methodologies used to assess the effect of this compound on stomatal closure.[14][15]

-

Plant Material: Fully expanded leaves from 4-5 week-old Arabidopsis thaliana or tomato plants are used.

-

Epidermal Peels: Epidermal peels are carefully taken from the abaxial side of the leaf and floated on a stomatal opening buffer (e.g., 10 mM MES-KOH pH 6.15, 10 mM KCl) under light for 2-3 hours to ensure stomata are open.

-

Treatment: Peels are transferred to fresh opening buffer containing the desired treatments (e.g., 20 µM ABA, 5 µM flg22, 1.56 µM COR). For inhibition studies, COR is typically added 10 minutes prior to the closure-inducing agent.[15]

-

Incubation: Peels are incubated for a specified time (e.g., 1.5 hours) under the same light conditions.[15]

-

Imaging and Analysis: Peels are mounted on a microscope slide. Images of multiple stomata (n > 40 per treatment) are captured using a light microscope. The width and length of the stomatal pore (aperture) are measured using image analysis software (e.g., ImageJ).

Guard Cell ROS Detection

This protocol outlines the detection of ROS in guard cells using the fluorescent probe H₂DCFDA.[15]

-

Probe Loading: Epidermal peels, prepared as above, are incubated in a loading buffer (e.g., 10 mM Tris-HCl pH 7.2) containing 50 µM H₂DCFDA for 10-15 minutes in the dark.

-

Washing: Excess probe is removed by washing the peels three times with fresh buffer.

-

Treatment: Peels are transferred to a buffer containing the elicitors (e.g., 20 µM ABA, 5 µM flg22) with or without a pre-treatment of 1.56 µM COR.

-

Incubation: Peels are incubated for 20 minutes in the dark.[15]

-

Fluorescence Microscopy: Fluorescence is observed using an epifluorescence microscope with appropriate filters (e.g., excitation 460–480 nm, emission 495–540 nm).

-

Quantification: The fluorescence intensity specifically within the guard cells is quantified using image analysis software (e.g., ImageJ) from a large number of stomata (n > 80).

In Planta Bacterial Growth Assay

This protocol is used to quantify the effect of this compound on pathogen virulence by measuring bacterial population size within the plant.[13][20]

-

Inoculum Preparation: P. syringae strains (e.g., wild-type Cor+ and mutant Cor-) are grown in liquid culture to a specific optical density (e.g., OD₆₀₀ = 0.8). Cells are harvested by centrifugation and resuspended in water or a buffer (e.g., 10 mM MgCl₂) to a final concentration (e.g., 1x10⁸ CFU/mL for dipping, 1x10⁵ CFU/mL for infiltration). A surfactant like Silwet L-77 is often added.[20]

-

Plant Inoculation: Four-week-old plants are inoculated by either dipping the entire aerial part of the plant into the bacterial suspension or by infiltrating the suspension into the leaf apoplast using a needleless syringe.

-

Incubation: Plants are kept in a growth chamber with high humidity for 2-4 days.

-

Sampling: At specified time points (e.g., 0 and 3 days post-inoculation), leaf discs are harvested from inoculated leaves using a cork borer.

-

Homogenization and Plating: Leaf discs are surface-sterilized, then homogenized in a known volume of buffer. The resulting homogenate is serially diluted and plated onto appropriate selective agar medium.

-

CFU Counting: Plates are incubated until bacterial colonies are visible. The number of colonies is counted to determine the number of colony-forming units (CFU) per unit area of leaf tissue (e.g., CFU/cm²).

Conclusion

This compound is a sophisticated molecular weapon that endows Pseudomonas syringae with a significant pathogenic advantage. By acting as a hyperactive mimic of JA-Ile, it triggers the degradation of JAZ repressors, which unleashes a multi-pronged assault on plant immunity.[1][7][8] The subsequent activation of the JA pathway leads to the direct suppression of SA-mediated defenses through the MYC2-NAC signaling cascade and simultaneously prevents the physical closure of stomata by inhibiting guard cell ROS production.[6][15] Evidence also suggests COR may have additional COI1-independent functions, highlighting its role as a multifunctional suppressor of plant defense.[2][21] Understanding these precise mechanisms is crucial for developing novel strategies to combat bacterial diseases in plants and provides a compelling case study in the molecular arms race between pathogens and their hosts.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The this compound Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Arabidopsis this compound INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating this compound- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: this compound promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation. [scholars.duke.edu]

- 7. The phytotoxin this compound is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating this compound‐ and jasmonoyl isoleucine‐dependent interactions with the COI1 F‐box protein [biblio.ugent.be]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. This compound promotes Pseudomonas syringae virulence in plants by activating a signaling cascade that inhibits salicylic acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. Role of the phytotoxin this compound in the infection of Arabidopsis thaliana by Pseudomonas syringae pv. tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits stomatal closure and delays hypersensitive response cell death induced by nonhost bacterial pathogens [PeerJ] [peerj.com]

- 15. Frontiers | this compound Inhibits Stomatal Closure through Guard Cell-Specific Inhibition of NADPH Oxidase-Dependent ROS Production [frontiersin.org]

- 16. This compound Inhibits Stomatal Closure through Guard Cell-Specific Inhibition of NADPH Oxidase-Dependent ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Inhibits Stomatal Closure through Guard Cell-Specific Inhibition of NADPH Oxidase-Dependent ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Facilitates Pseudomonas syringae Infection of Arabidopsis Leaves at Night - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Natural analogs and derivatives of coronatine

An In-depth Technical Guide to the Natural Analogs and Derivatives of Coronatine

Abstract

This compound (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1] Structurally, it is a conjugate of two distinct moieties: the polyketide coronafacic acid (CFA) and the cyclopropyl amino acid coronamic acid (CMA).[1][2][3] Functionally, this compound is a potent molecular mimic of the active plant hormone jasmonoyl-L-isoleucine (JA-Ile), the endogenous ligand for the jasmonate receptor.[2][4][5] By hijacking the host's jasmonate signaling pathway, this compound acts as a key virulence factor, suppressing plant defense mechanisms, such as salicylic acid (SA)-dependent responses, and promoting bacterial invasion by antagonizing stomatal closure.[2][3][6][7] Its high potency, approximately 1,000 to 10,000 times greater than JA-Ile in certain in vitro assays, makes it and its derivatives significant targets for research in plant biology, agrochemical development, and as tools for dissecting hormone signaling pathways.[8][9] This guide provides a comprehensive overview of this compound's natural analogs, synthetic derivatives, mechanism of action, and the experimental protocols used for their evaluation.

The this compound Signaling Pathway

This compound exerts its biological effects by directly targeting the core components of the jasmonate signaling pathway. The primary mechanism involves promoting the degradation of Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors of JA-responsive genes.[10]

The COI1-JAZ Co-Receptor Complex

The receptor for both JA-Ile and this compound is a co-receptor complex consisting of the F-box protein This compound INSENSITIVE 1 (COI1) and a JAZ repressor protein .[2][4][9][10] COI1 is a component of a Skp1-Cullin-F-box (SCF) type E3 ubiquitin ligase complex, designated SCFCOI1.[4][10] In the absence of a ligand, JAZ proteins bind to and repress transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.[10][11]

Ligand-Induced JAZ Degradation

The binding of this compound or JA-Ile to COI1 acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[9][10][12] This ligand-dependent complex formation targets the JAZ protein for ubiquitination by the SCFCOI1 complex.[10] Subsequently, the polyubiquitinated JAZ protein is degraded by the 26S proteasome.[10]

Downstream Transcriptional Activation

The degradation of JAZ repressors liberates transcription factors like MYC2.[10][11] These transcription factors then activate the expression of a wide array of downstream genes.[11] This signaling cascade results in multiple virulence outcomes for the pathogen:

-

Suppression of Salicylic Acid (SA) Signaling: Activated MYC2 induces the expression of NAC transcription factors (ANAC019, ANAC055, ANAC072), which in turn suppress SA biosynthesis and promote SA metabolism, effectively dismantling a key plant defense pathway.[11]

-

Inhibition of Stomatal Closure: this compound signaling in guard cells inhibits NADPH oxidase-dependent production of reactive oxygen species (ROS), preventing stomatal closure and allowing bacteria to enter the leaf apoplast.[6][7]

-

Metabolic Reprogramming: this compound alters the expression of genes involved in the synthesis of secondary metabolites, such as glucosinolates and anthocyanins.[3]

Recent studies also suggest that this compound may have additional COI1-independent functions, highlighting its multifaceted role as a virulence factor.[3][5][13]

Natural Analogs and Derivatives

Research into this compound analogs and derivatives aims to understand structure-activity relationships (SAR), develop novel agrochemicals like herbicides, and create molecular probes to study jasmonate signaling.[14][15]

Natural Analogs

The primary natural analog of this compound is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) , the biologically active form of jasmonate in plants.[2] this compound's structure is remarkably similar to JA-Ile, allowing it to function as a highly potent mimic.[5] Other related plant compounds like jasmonic acid (JA), its methyl ester (MeJA), and the precursor 12-oxo-phytodienoic acid (OPDA) are part of the same metabolic family, but only the isoleucine conjugate, JA-Ile, effectively promotes the COI1-JAZ interaction in vitro.[4]

Synthetic Derivatives and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives has been crucial for elucidating the structural requirements for biological activity.

-

Requirement for the Intact Molecule: The individual components, coronafacic acid (CFA) and coronamic acid (CMA), exhibit very little biological activity on their own.[2][10][12] The amide linkage connecting the two moieties is critical for high potency.[12]

-

The Amino Acid Moiety: The carboxyl group on the coronamic acid portion is indispensable for activity.[16] Furthermore, the stereochemistry at the α-carbon of the amino acid is closely related to activity.[16] Replacing CMA with other amino acids has been a key strategy for probing the ligand-binding pocket of COI1.[13][16]

-

The Coronafacic Acid Moiety: A comprehensive study of over 120 CFA analogs revealed key determinants for herbicidal potency.[14][15] While the carbonyl group is not strictly required, an exocyclic double bond character appears to be necessary for activity in some assays.[10]

-

Antagonists and Probes: Rational drug design based on the COI1-JAZ co-receptor structure has led to the development of specific derivatives.

-

This compound-O-methyloxime (COR-MO): This derivative was designed to spatially block the COI1-JAZ interaction.[17] It acts as a competitive antagonist, preventing JAZ degradation and blocking JA-mediated responses, thereby enhancing plant resistance to bacterial infection.[17][18]

-

PACOR: A biotin-tagged photoaffinity probe based on the this compound structure was synthesized to demonstrate the direct binding of this compound to the COI1 protein.[4]

-

Data Presentation

Quantitative analysis of this compound and its analogs is essential for comparing potency and understanding SAR.

Table 1: Comparative Activity of this compound and Natural Analogs

| Compound | Relative Activity (COI1-JAZ Interaction) | Key Function | Reference(s) |

| This compound (COR) | ~1,000-10,000x higher than JA-Ile | Potent Agonist / Virulence Factor | [8][9] |

| JA-Ile | Baseline | Endogenous Hormone / Agonist | [4] |

| Jasmonic Acid (JA) | No activity | Precursor | [4] |

| Methyl Jasmonate (MeJA) | No activity | Precursor / Volatile Signal | [4] |

| Coronafacic Acid (CFA) | Very low activity | Inactive Precursor | [10] |

| Coronamic Acid (CMA) | Very low activity | Inactive Precursor | [10] |

Table 2: Structure-Activity Relationship of this compound Analogs on Alkaloid Accumulation

This table summarizes the activity of select this compound analogs in inducing benzo[c]phenanthridine alkaloid accumulation in Eschscholzia californica cell cultures, a common bioassay for jasmonate-like defense gene activation. Activity is scored relative to a high concentration of methyl jasmonate.

| Compound ID | Structure / Modification | Activity Score | Reference(s) |

| 39 | This compound (Natural) | +++ | [2][6] |

| 40 | N-Coronafacoyl-L-Valine | +++ | [2][6] |

| 41 | N-Coronafacoyl-L-Leucine | +++ | [2][6] |

| 42 | N-Coronafacoyl-L-Phenylalanine | +++ | [2][6] |

(Activity Score: +++ indicates strong induction, comparable to this compound)

Experimental Protocols

A variety of in vitro and in vivo assays are used to characterize the biological activity of this compound and its derivatives.

This compound Extraction and Quantification

This protocol describes the extraction of this compound from bacterial culture for quantification.

-

Sample Preparation: Centrifuge 1.5 mL of P. syringae fermentation broth (e.g., grown for 10 days) at 8000 rpm for 10 minutes.[8]

-

Acidification: Transfer 1.0 mL of the supernatant to a new tube and adjust the pH to 2.5–2.9 with acid.[8]

-

Lipid Removal: Add 1.0 mL of petroleum ether, vortex for 10 seconds, and let stand for 2 minutes. Discard the upper organic phase.[8]

-

This compound Extraction: To the remaining aqueous phase, add 1.0 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper ethyl acetate phase containing this compound. Repeat the extraction for maximum yield.[8]

-

Analysis: Evaporate the pooled ethyl acetate fractions to dryness and resuspend the residue in a suitable solvent (e.g., methanol). Analyze and quantify using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

In Vitro COI1-JAZ Pull-Down Assay

This assay verifies the ligand-dependent physical interaction between COI1 and a JAZ protein.

-

Protein Preparation: Use purified recombinant "prey" protein (e.g., His-tagged JAZ1) and a "bait" protein source (e.g., total leaf extract from plants expressing Myc-tagged COI1).[1]

-

Binding Reaction: In a microcentrifuge tube, combine the bait protein extract with the purified prey protein immobilized on affinity beads (e.g., Ni-NTA agarose for His-tagged prey).[1]

-

Ligand Treatment: Prepare parallel reactions with and without the test ligand (e.g., 1 µM this compound or 10 µM JA-Ile). Incubate the mixture for 1-2 hours at 4°C with gentle rocking to allow for complex formation.

-

Washing: Pellet the beads by centrifugation (e.g., 700-1000 x g for 1 minute). Discard the supernatant (flow-through). Wash the beads 3-5 times with a wash buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.[1]

-

Elution: Elute the prey protein and any bound partners from the beads using an appropriate elution buffer (e.g., high concentration of imidazole for His-tagged proteins).[1]

-

Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the bait protein's tag (e.g., anti-Myc antibody) to detect its presence. A signal in the ligand-treated lane, but not the control lane, confirms a ligand-dependent interaction.[19]

Stomatal Aperture Bioassay

This assay measures the effect of this compound on stomatal closure induced by stimuli like abscisic acid (ABA) or bacterial flagellin (flg22).

-

Preparation of Epidermal Peels: Peel the abaxial (lower) epidermis from mature leaves of a model plant like Arabidopsis thaliana.

-

Stomatal Opening: Float the peels in an opening buffer under light for 2-3 hours to ensure stomata are open.

-

Treatment: Transfer peels to a solution containing the closure-inducing agent (e.g., 20 µM ABA or 5 µM flg22). For the test group, pre-incubate peels for 10 minutes with the test compound (e.g., 1.56 µM this compound) before adding the inducing agent.

-

Incubation: Incubate for 1.5-2 hours under the same light conditions.

-

Measurement: Mount the peels on a microscope slide and capture images. Measure the width and length of at least 40-50 stomatal pores per treatment condition using image analysis software (e.g., ImageJ). The stomatal aperture is the ratio of width to length.

-

Analysis: Compare the average stomatal aperture between control and treated samples. An inhibition of closure is observed if the apertures in the this compound-treated group are significantly wider than in the group treated with the inducing agent alone.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to test for protein-protein interactions within the living context of a yeast cell.

-

Plasmid Construction: Clone the coding sequence for the "bait" protein (e.g., COI1) into a Y2H vector that fuses it to a DNA-binding domain (BD). Clone the "prey" protein (e.g., a JAZ) into a second vector that fuses it to a transcriptional activation domain (AD).[3][13]

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with both the BD-bait and AD-prey plasmids.[9]

-

Selection and Growth: Plate the transformed yeast on a minimal synthetic defined (SD) medium lacking the nutrients required for plasmid selection (e.g., -Leu, -Trp) to select for cells containing both plasmids.

-

Interaction Assay: Replica-plate the colonies onto a higher-stringency selective medium that also lacks a nutrient synthesized by a reporter gene (e.g., -His, -Ade). This medium should also contain the test compound (e.g., this compound) and a sugar (galactose) to induce the expression of the fusion proteins.[3]

-

Result Interpretation: If the bait and prey proteins interact in the presence of the ligand, the BD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the selective medium. The density of growth corresponds to the strength of the interaction.[3]

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. bioteach.ubc.ca [bioteach.ubc.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Data-Independent Acquisition Proteomics Unravels the Effects of Iron Ions on this compound Synthesis in Pseudomonas syringae pv. tomato DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 9. Structure-activity relationships of synthetic analogs of jasmonic acid and this compound on induction of benzo[c]phenanthridine alkaloid accumulation in Eschscholzia californica cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Two distinct modes of action of molecular glues in the plant hormone co-receptor COI1-JAZ system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 13. researchgate.net [researchgate.net]

- 14. Scalable total synthesis and comprehensive structure-activity relationship studies of the phytotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Rational design of a ligand-based antagonist of jasmonate perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Frontiers | this compound Inhibits Stomatal Closure through Guard Cell-Specific Inhibition of NADPH Oxidase-Dependent ROS Production [frontiersin.org]

Coronatine Perception by the COI1 Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent molecular mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile).[1][2] It hijacks the host's jasmonate (JA) signaling pathway to suppress defense responses and promote pathogenesis.[2][3] Central to this molecular subterfuge is the F-box protein this compound INSENSITIVE1 (COI1), a key component of the SCFCOI1 E3 ubiquitin ligase complex.[4][5] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound perception by the COI1 receptor, detailing the formation of the co-receptor complex, the ensuing signaling cascade, and the experimental methodologies used to elucidate this pathway.

The COI1-JAZ Co-Receptor Complex: The Heart of Perception

This compound perception is not mediated by COI1 alone. Instead, COI1 functions as part of a co-receptor system that includes members of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[6][7] In the absence of a ligand, JAZ proteins bind to and repress transcription factors, such as MYC2, thereby preventing the expression of JA-responsive genes.[3][8]

The binding of this compound or JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and a degron motif within the JAZ protein.[9][10] This interaction is highly specific and potent, with this compound being approximately 1,000-fold more active than JA-Ile in promoting the COI1-JAZ interaction in vitro.[8][11] The formation of this ternary complex (COI1-COR-JAZ) recruits the JAZ protein to the SCFCOI1 E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][12] The degradation of JAZ repressors liberates the transcription factors, allowing for the activation of downstream gene expression.[2]

Recent structural and pharmacological studies have revealed an additional critical component of this co-receptor complex: inositol pentakisphosphate (InsP5).[6][7] InsP5 interacts with both COI1 and the JAZ protein, adjacent to the ligand-binding pocket, potentiating the high-affinity binding of this compound.[2][7]

Quantitative Analysis of this compound-COI1-JAZ Interactions

The affinity of this compound for the COI1-JAZ co-receptor complex has been quantified using various biochemical assays. These studies highlight the high-affinity nature of this interaction and the superior activity of this compound compared to the endogenous ligand, JA-Ile.

| Ligand | Co-Receptor Complex | Assay Method | Dissociation Constant (Kd) | Reference |

| [3H]this compound | Tomato COI1-JAZ3 | Pull-down Assay | ~20 nM | [8] |

| [3H]this compound | Recombinant COI1-ASK1-JAZ1 | Radioligand Binding | 48 ± 13 nM | [6][7] |

| [3H]this compound | Recombinant COI1-ASK1-JAZ6 | Radioligand Binding | 68 ± 15 nM | [6][7] |

| [3H]this compound (dialyzed COI1) | Recombinant COI1-ASK1-JAZ1 + InsP5 | Radioligand Binding | 30 ± 5 nM | [7] |

| [3H]this compound (dialyzed COI1) | Recombinant COI1-ASK1-JAZ1 + InsP6 | Radioligand Binding | 37 ± 8 nM | [7] |

| Ligand Comparison | Observation | Assay Method | Reference |

| This compound vs. JA-Ile | This compound is ~1,000-fold more active than JA-Ile in promoting COI1-JAZ interaction. | In vitro Pull-down | [8][11] |

| This compound vs. JA-Ile | This compound is at least 100-fold more effective than JA-Ile in promoting COI1-JAZ3 interaction. | In vitro Pull-down | [8] |

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

Caption: this compound signaling pathway leading to defense suppression.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) assay.

Key Experimental Protocols

In Vitro Pull-Down Assay for COI1-JAZ Interaction

This assay is used to demonstrate the direct, ligand-dependent interaction between COI1 and JAZ proteins.[8][9]

Methodology:

-

Protein Expression and Purification:

-

Express recombinant Arabidopsis JAZ1 protein fused to Maltose Binding Protein (MBP) and a 6xHis tag (MBP-JAZ1-6xHis) in E. coli.[9]

-

Purify the fusion protein using affinity chromatography (e.g., Ni-NTA resin).

-

Prepare total protein extracts from Arabidopsis seedlings expressing a Myc-tagged COI1 (COI1-Myc).[9]

-

-

Pull-Down Reaction:

-

Immobilize the purified MBP-JAZ1-6xHis protein on amylose resin.

-

Incubate the JAZ1-bound resin with the COI1-Myc containing plant extract.

-

Add this compound or JA-Ile to the reaction mixture at desired concentrations. A control reaction without the ligand should be included.

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.

-

-

Washing and Elution:

-

Wash the resin several times with a suitable wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20) to remove non-specifically bound proteins.

-

Elute the bound proteins from the resin, for example, by boiling in SDS-PAGE loading buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot analysis using an anti-Myc antibody to detect the presence of COI1-Myc that was "pulled down" with JAZ1.

-

An anti-MBP or anti-His antibody can be used to confirm the presence of the bait protein (MBP-JAZ1-6xHis).

-

Yeast Two-Hybrid (Y2H) Assay

This in vivo assay confirms the protein-protein interaction within a cellular context and demonstrates that no other plant-specific proteins are required for the core interaction.[9]

Methodology:

-

Vector Construction:

-

Clone the coding sequence of COI1 into a yeast expression vector containing a DNA-binding domain (BD), such as pGBKT7.

-

Clone the coding sequence of a JAZ protein (e.g., JAZ1, JAZ3, JAZ9) into a yeast expression vector containing an activation domain (AD), such as pGADT7.[9]

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109) with both the BD-COI1 and AD-JAZ constructs.

-

-

Interaction Assay:

-

Plate the transformed yeast cells on a synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp-Leu) to select for cells containing both plasmids.

-

To test for interaction, replica-plate the colonies onto a selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp-Leu-His-Ade).

-

Crucially, supplement the selective medium with this compound (e.g., 60 µM) or JA-Ile to test for ligand-dependent interaction.[9]

-

-

Analysis:

-

Growth on the high-stringency selective medium indicates a physical interaction between COI1 and the JAZ protein, which reconstitutes a functional transcription factor and drives the expression of the reporter genes (HIS3 and ADE2).

-

Radioligand Binding Assay

This assay provides quantitative data on binding affinity (Kd).[6][7]

Methodology:

-

Recombinant Protein Preparation:

-

Express and purify recombinant COI1-ASK1 and full-length JAZ proteins (e.g., JAZ1, JAZ6).[6]

-

-

Binding Reaction:

-

Incubate a fixed amount of the COI1-ASK1 and JAZ proteins with varying concentrations of a radiolabeled ligand, such as tritium-labeled this compound ([3H]COR).

-

Perform the incubation in a suitable binding buffer on ice for a defined period (e.g., 1 hour).

-

-

Separation of Bound and Free Ligand:

-

Separate the protein-bound [3H]COR from the free [3H]COR. This can be achieved by methods such as gel filtration chromatography (e.g., using spin columns).

-

-

Quantification and Analysis:

-